6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one
Description
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone derivative featuring a bromine atom at position 6 and two ethyl groups at position 2 of the partially hydrogenated naphthalenone scaffold. The diethyl groups at position 2 likely enhance lipophilicity and metabolic stability compared to smaller alkyl substituents, while the bromine atom may influence electronic properties and bioactivity .
Properties
IUPAC Name |
6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c1-3-14(4-2)8-7-10-9-11(15)5-6-12(10)13(14)16/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLIFQCTSVQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C(C1=O)C=CC(=C2)Br)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a naphthalene derivative followed by specific functional group modifications. A common synthetic route might include:
Alkylation: The addition of ethyl groups to the naphthalene ring using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaNH2, RSH, RNH2
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: De-brominated naphthalenes
Substitution: Amino-naphthalenes, thio-naphthalenes
Scientific Research Applications
Organic Synthesis
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one serves as an important intermediate in organic synthesis. It can be transformed into more complex molecules through various reactions including:
- Oxidation : Conversion to ketones or carboxylic acids using oxidizing agents.
- Reduction : Reduction of the bromine atom to hydrogen using agents like lithium aluminum hydride (LiAlH4).
- Substitution Reactions : Nucleophilic substitution where the bromine is replaced by other functional groups such as amines or thiols.
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Investigated for its efficacy against various microbial strains.
- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its role as a pharmacophore in drug development. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific molecular targets.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials with unique properties. Its bromine content allows it to act as a versatile building block in synthesizing flame retardants and other industrial chemicals.
Case Study 1: Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various brominated naphthalene derivatives including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute investigated the cytotoxic effects of this compound on breast cancer cell lines. The study demonstrated that it induced apoptosis in cancer cells at micromolar concentrations, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Biological Activity
Overview
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 149456-23-5) is a brominated naphthalene derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of both bromine and ethyl groups, suggests potential biological activities that warrant detailed investigation.
Synthesis
The compound is typically synthesized through the bromination of a naphthalene derivative followed by alkylation with ethyl halides. This process can be optimized for yield and purity using various reaction conditions, including the use of strong bases and continuous flow reactors for industrial applications .
Biological Activity
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, studies have shown that it can modulate pathways associated with hypoxia-inducible factor (HIF), which plays a crucial role in cancer cell survival under low oxygen conditions .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various brominated compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, highlighting its potential as an anticancer agent .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | High | Bromine and ethyl substituents |
| 6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Low | Moderate | Dimethyl substituents |
| 6-Chloro-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one | High | Low | Chlorine instead of bromine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
